NSC348884 NSC348884 Nucleophosmin is a nucleolar phosphoprotein involved in cell proliferation, cytoplasmic/nuclear shuttle transportation, nucleic acid binding, ribonucleic cleavage, centrosome duplication, and molecular chaperoning. Its activity is dependent on oligomerization at its N-terminal domain, and it is abundantly expressed in tumor and developing cells where it serves to inhibit both cellular differentiation and apoptosis. NSC 348884 is a small molecule that inhibits the formation of nucleophosmin dimers by disrupting a required binding pocket. It can inhibit cell proliferation and induce apoptosis in various cancer cell lines with IC50 values ranging from 1.4-4 µM.
NSC348884 is a nucleophosmin inhibitor. NSC348884 also disrupts oligomer formation and induces apoptosis in human cancer cells.
Brand Name: Vulcanchem
CAS No.: 81624-55-7
VCID: VC0537719
InChI: InChI=1S/C38H40N10/c1-23-5-9-27-31(15-23)43-35(39-27)19-47(20-36-40-28-10-6-24(2)16-32(28)44-36)13-14-48(21-37-41-29-11-7-25(3)17-33(29)45-37)22-38-42-30-12-8-26(4)18-34(30)46-38/h5-12,15-18H,13-14,19-22H2,1-4H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46)
SMILES: CC1=CC2=C(C=C1)N=C(N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C
Molecular Formula: C38H40N10
Molecular Weight: 636.8 g/mol

NSC348884

CAS No.: 81624-55-7

Cat. No.: VC0537719

Molecular Formula: C38H40N10

Molecular Weight: 636.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NSC348884 - 81624-55-7

Specification

CAS No. 81624-55-7
Molecular Formula C38H40N10
Molecular Weight 636.8 g/mol
IUPAC Name N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine
Standard InChI InChI=1S/C38H40N10/c1-23-5-9-27-31(15-23)43-35(39-27)19-47(20-36-40-28-10-6-24(2)16-32(28)44-36)13-14-48(21-37-41-29-11-7-25(3)17-33(29)45-37)22-38-42-30-12-8-26(4)18-34(30)46-38/h5-12,15-18H,13-14,19-22H2,1-4H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46)
Standard InChI Key KZOLQEUQAFTQFM-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C
Canonical SMILES CC1=CC2=C(C=C1)N=C(N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C
Appearance Solid powder

Introduction

Discovery and Initial Characterization of NSC348884

Identification as an NPM Oligomerization Inhibitor

NSC348884 was discovered through in silico screening targeting the hydrophobic interface of NPM’s N-terminal oligomerization domain . Molecular docking studies predicted its binding to a pocket critical for dimer and pentamer formation, with an IC<sub>50</sub> of 1.7–4.0 μM in cancer cell lines . Early work demonstrated its ability to disrupt NPM oligomers via native PAGE assays, correlating with p53 upregulation and apoptosis induction .

Key Initial Findings

ParameterValue/OutcomeSource
IC<sub>50</sub>1.7–4.0 μM (LNCaP, Granta cells)
Oligomer DisruptionReduced NPM pentamers/dimers
SynergyEnhanced doxorubicin cytotoxicity

Mechanistic Reevaluation: Divergent Pathways

Challenges to the NPM Oligomerization Hypothesis

A 2021 study utilizing fluorescence lifetime imaging (FLIM-FRET) and immunoprecipitation assays found no evidence of NPM oligomer inhibition by NSC348884 in vivo or in vitro . Instead, cytotoxicity correlated with altered integrin signaling and reduced phosphorylation of focal adhesion kinase (FAK) . This suggests prior observations of oligomer disruption may reflect indirect effects or assay-specific artifacts.

Emergence of PI3Kδ as a Novel Target

High-throughput screening identified NSC348884 as a PI3Kδ inhibitor with a docking score of −9.69 kcal/mol, superior to ZSTK474 (−9.49 kcal/mol) . Molecular dynamics simulations (100 ns) revealed stable H-bonds with Lys779 and Asp911, stabilizing the PI3Kδ complex (RMSD: 2.68 Å vs. 7.76 Å for apo-PI3Kδ) .

PI3Kδ Binding Interactions

ResidueInteraction TypeOccupancy (%)
Lys779H-bond (water-mediated)62.3
Asp911Direct H-bond84.7
Val828Hydrophobic contact91.2

Pharmacological Effects in Hematological Malignancies

Acute Myeloid Leukemia (AML)

NSC348884 exhibited differential cytotoxicity in AML cell lines:

  • OCI-AML3 (NPM1-mutated): IC<sub>50</sub> = 2.1 μM, 68% apoptosis at 5 μM

  • OCI-AML2 (NPM1-wildtype): IC<sub>50</sub> = 4.7 μM, 42% apoptosis at 5 μM

Western blot analysis showed reduced oligomeric NPM1 levels (−72% in OCI-AML3 vs. −38% in OCI-AML2), though this may reflect downstream consequences of PI3Kδ inhibition rather than direct NPM targeting .

Structural Modifications and Improved Derivatives

Rational Design of comp#1

CompoundΔG (kcal/mol)H-bond Partners
NSC348884−9.69Lys779, Asp911
comp#1−10.52Lys779, Val828, Asp911

Clinical Implications and Unresolved Questions

Mechanistic Paradoxes Requiring Resolution

The 2021–2023 data conflict necessitates:

  • Cryo-EM studies to visualize NSC348884-NPM interactions at atomic resolution

  • Kinase profiling to quantify PI3Kδ vs. FAK inhibition potencies

  • In vivo models comparing NPM-mutated vs. wildtype AML treatment responses

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